REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([C:11]2[CH:12]=[C:13]3[C:18]4=[C:19]([CH2:21][CH2:22][N:17]4[C:16](=[O:23])[CH2:15][CH2:14]3)[CH:20]=2)=[O:10])[CH2:3][CH2:2]1.C(#N)C.C(=O)([O-])[O-].[K+].[K+].[F:33][C:34]1[CH:35]=[C:36]([CH:39]=[CH:40][CH:41]=1)[CH2:37]Cl>O>[F:33][C:34]1[CH:35]=[C:36]([CH2:37][N:1]2[CH2:2][CH2:3][CH:4]([CH2:7][CH2:8][C:9]([C:11]3[CH:12]=[C:13]4[C:18]5=[C:19]([CH2:21][CH2:22][N:17]5[C:16](=[O:23])[CH2:15][CH2:14]4)[CH:20]=3)=[O:10])[CH2:5][CH2:6]2)[CH:39]=[CH:40][CH:41]=1 |f:2.3.4|
|
Name
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8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one
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Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
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Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
278 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CCl)C=CC1
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Name
|
|
Quantity
|
0.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about 55° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
over about 20 minutes while maintaining about 45° C
|
Duration
|
20 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at about 55° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
washed with 15 L of water
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved at about 70° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred at about 20° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
6.9 L of water was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Crystals were separated
|
Type
|
WASH
|
Details
|
washed with 1.8 L of 50% hydrous methanol-
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)CN1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 kg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |